molecular formula C11H13ClFNO4S B2607520 ((3-Chloro-4-fluorophenyl)sulfonyl)valine CAS No. 1008660-85-2

((3-Chloro-4-fluorophenyl)sulfonyl)valine

Cat. No.: B2607520
CAS No.: 1008660-85-2
M. Wt: 309.74
InChI Key: JZIZZRJRPLHFIN-UHFFFAOYSA-N
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Description

((3-Chloro-4-fluorophenyl)sulfonyl)valine (CAS 1008660-85-2) is a high-purity, research-grade chemical building block of significant interest in medicinal chemistry. Its structure incorporates valine, a proteinogenic amino acid, functionalized with a 3-chloro-4-fluorophenylsulfonyl moiety. This specific combination places it within a class of compounds being actively investigated for the development of novel antimicrobial agents . Research on structurally related N-acyl-α-amino acids and their derivatives has demonstrated promising activity against Gram-positive bacterial strains and the fungus C. albicans, positioning them as valuable scaffolds in the fight against antimicrobial resistance . The incorporation of both chlorine and fluorine atoms is a strategic element of drug design. The chlorine atom is known to enhance lipophilicity and can influence binding affinity through steric and electronic effects, a feature evident in numerous FDA-approved pharmaceuticals . Simultaneously, the fluorine atom, due to its high electronegativity, can profoundly modulate a molecule's properties, including its metabolic stability, bioavailability, and membrane permeability . This makes fluorinated compounds particularly valuable in optimizing the pharmacokinetic and pharmacodynamic profiles of lead molecules. The primary research application of this compound is as a key synthetic intermediate. It serves as a versatile precursor in the synthesis of diverse heterocyclic compounds with enhanced bioactivity, particularly 1,3-oxazol-5(4H)-ones and 1,3-oxazoles, via well-established cyclodehydration routes . These heterocycles are privileged structures in drug discovery, found in numerous natural and synthetic bioactive molecules . Researchers utilize this compound to create novel analogs for structure-activity relationship (SAR) studies, aiming to develop new anti-infective and antibiofilm agents targeting resistant pathogens . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-9(13)8(12)5-7/h3-6,10,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIZZRJRPLHFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 Fluorophenyl Sulfonyl Valine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. For ((3-Chloro-4-fluorophenyl)sulfonyl)valine, the most logical and common disconnection occurs at the sulfonamide (S-N) bond. This is a C-N bond disconnection, a standard strategy in amide and sulfonamide synthesis.

This primary disconnection simplifies the target molecule into two key synthons:

L-Valine (B1682139) (1): A naturally occurring, chiral amino acid that is readily available in enantiomerically pure form. nih.gov Its stereocenter is a critical feature of the target molecule.

3-Chloro-4-fluorobenzenesulfonyl chloride (2): A substituted aromatic sulfonyl chloride. This precursor contains the specific halogen substitution pattern required for the target molecule and is commercially available.

The forward synthesis, therefore, involves the formation of the sulfonamide bond between the amino group of L-valine and the sulfonyl chloride group of the aromatic precursor. The synthesis of the sulfonyl chloride precursor (2) itself typically proceeds via one of two main pathways: the chlorosulfonation of 3-chloro-4-fluorobenzene or a Sandmeyer-type reaction starting from 3-chloro-4-fluoroaniline. The latter involves diazotization of the aniline (B41778) followed by reaction with sulfur dioxide in the presence of a copper catalyst. Given its commercial availability, a de novo synthesis of this intermediate is often unnecessary for laboratory-scale preparations.

Classical and Modern Approaches to Sulfonamide Formation

The formation of the S-N bond is the cornerstone of this synthesis. Both well-established classical methods and innovative modern protocols can be employed to achieve this transformation.

The most direct and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is a variant of the Schotten-Baumann reaction, which is broadly used for acylation of amines and alcohols. wikipedia.orgbyjus.com

The reaction involves the nucleophilic attack of the amino group of L-valine on the electrophilic sulfur atom of 3-chloro-4-fluorobenzenesulfonyl chloride. This process generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic. byjus.com

Commonly, Schotten-Baumann conditions employ a biphasic system of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base solution (such as sodium hydroxide (B78521) or sodium carbonate). wikipedia.orgmdpi.com The amino acid dissolves in the aqueous basic phase as its carboxylate salt, while the sulfonyl chloride remains in the organic phase. The reaction occurs at the interface of the two layers. This method is particularly advantageous for amino acids as it avoids the need for carboxyl group protection.

Alternatively, the reaction can be performed in a single organic solvent using a tertiary amine base, such as triethylamine (B128534) or pyridine, to scavenge the HCl.

Parameter Schotten-Baumann Conditions Organic Solvent/Base Conditions
Solvent System Biphasic (e.g., Water/Dichloromethane)Monophasic (e.g., Dichloromethane, THF)
Base Inorganic (e.g., NaOH, Na₂CO₃)Organic (e.g., Triethylamine, Pyridine)
Advantages No need for carboxyl protection; simple workup. mdpi.comHomogeneous reaction; can be easier to monitor.
Disadvantages Potential for sulfonyl chloride hydrolysis. mdpi.comMay require protection of the carboxylic acid group.

While the sulfonyl chloride-amine coupling is robust, several modern alternatives have been developed to address limitations such as the stability of sulfonyl chlorides or to expand substrate scope.

Sulfation via Sulfonic Anhydrides: An electrochemical approach allows for the dehydration of sulfonic acids into their corresponding anhydrides. These highly reactive intermediates can then be treated in situ with an amine, like valine, to form the sulfonamide under mild conditions. This method avoids the need to handle potentially unstable sulfonyl chlorides.

Oxidative Coupling of Thiols and Amines: This strategy involves the direct oxidative coupling of a thiol (e.g., 3-chloro-4-fluorothiophenol) with an amine in the presence of an oxidizing agent. This bypasses the need to prepare the sulfonyl chloride intermediate altogether.

Use of Alternative Sulfating Agents: Reagents such as tributylsulfoammonium betaine (B1666868) (TBSAB) have been developed for the N-sulfation of amino acids and peptides under specific conditions. researchgate.net Additionally, harsh reagents like chlorosulfonic acid in trifluoroacetic acid can sulfonate certain amino acid residues, though their selectivity and compatibility with the valine side chain would require careful consideration. nih.gov

These alternative methods, while not as common for this specific transformation, offer valuable options for synthesizing analogues or for situations where the classical approach is suboptimal.

Stereoselective Synthesis of Valine-Containing Scaffolds

The stereochemistry of the valine component is crucial for the biological activity of many N-sulfonyl amino acid derivatives. The synthesis of this compound typically relies on starting with the enantiomerically pure L-valine. However, understanding the methods for obtaining chiral valine scaffolds is essential for creating novel analogues.

L-valine is an essential proteinogenic amino acid, readily available from the chiral pool. nih.gov For synthetic purposes, it is typically sourced from fermentation or extraction processes. However, should a de novo synthesis be required, several strategies exist:

Resolution of Racemic Valine: A common industrial approach is the synthesis of racemic valine, followed by resolution. Racemic valine can be prepared by methods such as the Strecker synthesis or by the bromination of isovaleric acid followed by amination. chemicalbook.com The resulting racemic mixture can then be separated into its constituent enantiomers through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: Direct asymmetric syntheses that yield enantiomerically enriched valine are also well-established. These often involve the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral catalyst.

For the synthesis of non-natural amino acids or complex valine analogues, chiral auxiliaries and organocatalysis are powerful tools for controlling stereochemistry. researchgate.net

Chiral Auxiliary-Based Methods: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com For amino acid synthesis, a glycine-derived enolate can be attached to a chiral auxiliary (such as Evans oxazolidinones or Schöllkopf's bis-lactim ethers). Subsequent alkylation of this enolate with an isopropyl halide would proceed with high diastereoselectivity, controlled by the auxiliary. Cleavage of the auxiliary then reveals the enantiomerically enriched valine derivative.

Organocatalysis: In recent years, organocatalysis has emerged as a premier strategy for the asymmetric synthesis of amino acids. rsc.orgnih.gov These metal-free, small-molecule catalysts can promote a variety of transformations with high enantioselectivity. Relevant approaches include:

Phase-Transfer Catalysis: The asymmetric alkylation of glycine (B1666218) imine esters can be achieved using chiral phase-transfer catalysts to deliver the alkyl side chain with excellent stereocontrol.

Biomimetic Transamination: Organocatalysts can mimic the action of transaminase enzymes, facilitating the enantioselective conversion of an α-keto acid corresponding to valine into the desired α-amino acid. acs.org

Conjugate Additions: Chiral organocatalysts, often derived from natural amino acids themselves, can catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems to build the amino acid framework. acs.org

While one would typically use commercially available L-valine to synthesize this compound, these stereoselective methods are indispensable for accessing novel, structurally diverse analogues with modified amino acid backbones.

Construction of the Halogenated Phenyl Moiety

The 3-chloro-4-fluorophenyl scaffold is a critical component of the target molecule. Its synthesis relies on established yet carefully controlled aromatic chemistry techniques. The specific arrangement of the halogen substituents dictates the synthetic approach, with methods focusing on the introduction and manipulation of these groups on the benzene (B151609) ring.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with a variety of electrophiles. wikipedia.org

For the synthesis of a 3-chloro-4-fluorophenyl precursor, a plausible DoM strategy could start from 1-chloro-2-fluorobenzene. While fluorine is a weakly directing group and chlorine is deactivating, other functional groups can be installed to dominate the directing effect. For instance, a protected amine or an amide group, known to be strong DMGs, could be used. wikipedia.orgbaranlab.org The lithiation would occur ortho to the DMG, allowing for the introduction of a sulfur-containing electrophile, such as sulfur dioxide (SO2) or a disulfide, which can then be oxidized to form the required sulfonyl group. The choice of organolithium reagent and additives like tetramethylethylenediamine (TMEDA) is crucial for breaking up alkyllithium aggregates and increasing reactivity. baranlab.org

Table 1: Common Directing Metalation Groups (DMGs) and Conditions

Directing GroupOrganolithium ReagentTypical Conditions
-CONR₂ (Amide)s-BuLi, t-BuLiTHF, TMEDA, -78 °C
-NHCOR (Amide)t-BuLiTHF, -78 °C
-OMe (Methoxy)n-BuLi, s-BuLiEther or THF, 0 °C to RT
-F (Fluoro)n-BuLiTHF, -78 °C

This table presents a selection of common directing groups and typical reaction conditions used in Directed ortho-Metalation strategies.

Halogenation and Functionalization of Aromatic Rings

Classical electrophilic aromatic substitution and nucleophilic aromatic substitution (SNAr) reactions are fundamental to constructing the halogenated phenyl moiety. The synthesis of a key intermediate, 3-chloro-4-fluoroaniline, can be achieved from ortho-dichlorobenzene. google.com This industrial process involves a nitration step followed by a fluorination reaction. The resulting mixture of 3-chloro-2-fluoronitrobenzene and 3-chloro-4-fluoronitrobenzene (B104753) is then separated, and the 4-fluoro isomer is reduced to yield 3-chloro-4-fluoroaniline. google.com

Halogenation reactions, in general, depend on the substrate and the desired halogen. mt.com The reactivity order is typically fluorine > chlorine > bromine > iodine. mt.com Due to the high reactivity of fluorine, direct fluorination is often explosive, necessitating the use of specialized reagents. youtube.com For introducing chlorine or bromine, catalysts like iron trihalides are commonly employed. youtube.com Subsequent functionalization, such as the introduction of a sulfonyl group, can be achieved through processes like chlorosulfonylation of the aromatic ring or by converting a precursor like an aniline into the desired sulfonyl chloride via a Sandmeyer-type reaction.

Total Synthesis and Pathway Optimization

Multi-step Reaction Sequences and Intermediate Derivatization

A common and effective strategy for synthesizing sulfonamides derived from amino acids involves the reaction between a sulfonyl chloride and the amino acid. nih.gov Following this logic, a plausible multi-step synthesis for this compound is outlined below:

Synthesis of 3-Chloro-4-fluorobenzenesulfonyl chloride: A key intermediate is the sulfonyl chloride. This can be prepared from 3-chloro-4-fluoroaniline. nih.gov The aniline is first subjected to diazotization using sodium nitrite (B80452) and a strong acid (e.g., HCl). The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This sequence converts the amino group into a sulfonyl chloride group.

Sulfonamide Formation: The synthesized 3-chloro-4-fluorobenzenesulfonyl chloride is then reacted with the amino acid L-valine. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous alkaline solution (e.g., NaOH or NaHCO₃) to neutralize the HCl byproduct and deprotonate the amino group of valine, enhancing its nucleophilicity. mdpi.com The use of amino acids as precursors in sulfonamide synthesis is advantageous due to their chirality, structural diversity, and biological relevance. nih.gov Protecting groups, such as an acetyl group for an amine, are often employed in multi-step syntheses to prevent unwanted side reactions with reactive functional groups.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. numberanalytics.com For the crucial sulfonylation step, several parameters must be carefully controlled.

Temperature and Pressure: The reaction temperature can significantly influence the rate and selectivity. numberanalytics.comnumberanalytics.com While higher temperatures can increase the reaction rate, they may also promote the formation of side products. numberanalytics.comnumberanalytics.com

Solvent: The choice of solvent is critical as it must solubilize the reactants while minimizing side reactions. numberanalytics.com For the reaction with L-valine, a biphasic system (e.g., dichloromethane and water) or a polar aprotic solvent might be employed. mdpi.com

pH Control: When working with amino acids, maintaining the pH is essential. The amino group must be sufficiently nucleophilic to attack the sulfonyl chloride, while the carboxylic acid group is typically kept in its carboxylate form to enhance water solubility. An alkaline environment is therefore necessary. mdpi.com

Catalysts and Additives: While the reaction between a sulfonyl chloride and an amine is often facile, catalysts like boron trifluoride or aluminum chloride can be used in some sulfonation reactions to enhance the rate and selectivity. numberanalytics.com

Table 2: Parameters for Optimization of Sulfonylation Reaction

ParameterObjectiveConsiderations
TemperatureBalance reaction rate and selectivityHigher temperatures may lead to side reactions and decreased yield. numberanalytics.com
SolventEnsure solubility of reactants, minimize side reactionsThe solvent can affect both reaction rate and selectivity. numberanalytics.com
pHMaintain nucleophilicity of the amineCrucial for reactions involving amino acids to prevent protonation of the amino group.
Reagent ConcentrationAchieve optimal reaction rates and yieldsAdjusting the concentration of the sulfonating agent and substrate is key. numberanalytics.com

This interactive table summarizes key parameters and their importance in optimizing the synthesis of sulfonamides.

Synthesis of Structurally Related Analogues and Derivatives

The synthetic route established for this compound can be adapted to produce a wide array of structurally related analogues. This modularity is a significant advantage for structure-activity relationship (SAR) studies in medicinal chemistry.

Varying the Amino Acid: One of the most straightforward modifications is to replace L-valine with other natural or unnatural amino acids. nih.gov This allows for the exploration of how different side chains (e.g., the isobutyl group of valine) influence the properties of the final molecule. For example, using leucine (B10760876), phenylalanine, or alanine (B10760859) would yield the corresponding sulfonyl-amino acid conjugates.

Modifying the Aromatic Ring: The substitution pattern on the phenylsulfonyl moiety can also be altered. Analogues with different halogen atoms (e.g., bromine, iodine) or different substitution patterns can be synthesized by starting with the appropriately substituted anilines or other aromatic precursors. mdpi.com For instance, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been reported, demonstrating the feasibility of incorporating different halogenated aromatic systems. mdpi.com

Altering the Linker: While the target molecule has a direct sulfonyl-nitrogen bond, analogues could be designed with different linkers between the aromatic ring and the amino acid. This could involve multi-step syntheses to introduce spacers or different functional groups. nih.gov

The synthesis of such analogues often follows similar reaction pathways, relying on the robust and versatile chemistry of sulfonamide formation. nih.gov

Modification of the Valine Side Chain

Modification of the amino acid portion of the molecule is a key strategy for exploring the structure-activity relationships of this compound analogues. While direct chemical modification of the valine's isopropyl side chain is synthetically challenging due to its chemically inert nature, variation is readily achieved by substituting L-valine with other natural or unnatural α-amino acids during the initial synthesis. mdpi.com

This approach allows for the systematic alteration of the side chain's steric bulk, hydrophobicity, and polarity. For instance, using amino acids like leucine or isoleucine, which also feature branched aliphatic side chains, can probe the spatial requirements of a target binding site. nih.gov Conversely, employing amino acids with aromatic (e.g., phenylalanine), polar (e.g., serine), or charged (e.g., aspartic acid) side chains can introduce different chemical properties into the final compound.

The concept of bioisosteric replacement is also a valuable tool in designing analogues. wikipedia.orgdrugdesign.org The isopropyl group of valine could be replaced by other groups with similar spatial dimensions but different electronic or metabolic properties, such as a cyclopropyl (B3062369) or a trifluoromethyl group. drughunter.com The synthesis of these analogues would follow the same general sulfonylation pathway, reacting the appropriate non-standard amino acid with (3-chloro-4-fluorophenyl)sulfonyl chloride.

Table 1: Examples of Valine Side Chain Modifications via Amino Acid Substitution

Starting Amino AcidResulting Side ChainKey Property Change
L-LeucineisobutylIncreased chain length
L-PhenylalaninebenzylIntroduction of aromaticity
L-SerinehydroxymethylIntroduction of polarity/H-bonding
CyclopropylglycinecyclopropylIntroduction of rigid ring structure

Variations in the Sulfonyl Linker Region

One common strategy is the introduction of a spacer group. For example, research on related compounds has involved a benzoyl spacer, leading to structures like N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine. mdpi.com In this synthetic pathway, the arylsulfonyl moiety is first attached to a benzoic acid molecule, which is then activated (e.g., as an acyl chloride) and coupled to the amino acid. This extends the distance between the aromatic ring and the amino acid residue, which can significantly impact biological activity.

Other theoretical variations could involve replacing the sulfonamide with bioisosteric linkers, such as an N-acylsulfonamide or a reversed sulfonamide, to change the orientation of the hydrogen bonding groups. nih.gov These modifications would require bespoke synthetic routes, often starting with different building blocks to construct the desired linker.

Substituent Effects on the Phenyl Ring (e.g., bromine substitution)

Altering the substitution pattern on the phenyl ring is a fundamental strategy for fine-tuning the electronic and physicochemical properties of the molecule. The introduction of different substituents can modulate factors such as lipophilicity, which affects cell permeability, and the electronic character of the ring, which can influence binding interactions. mdpi.com

The synthesis of analogues with varied phenyl ring substituents typically begins with a correspondingly substituted benzene derivative. A well-documented example is the synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine, which starts with bromobenzene. mdpi.com The general synthetic sequence for such analogues involves several key steps:

Friedel-Crafts Sulfonylation: The substituted benzene (e.g., bromobenzene) is reacted with a sulfonyl-containing reagent, such as tosyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to form an intermediate like 1-bromo-4-tosylbenzene.

Oxidation: The methyl group of the tosyl moiety is oxidized to a carboxylic acid using a strong oxidizing agent like chromium trioxide. This step forms the key acid intermediate, for example, 4-[(4-bromophenyl)sulfonyl]benzoic acid.

Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

N-Acylation (Schotten-Baumann Reaction): The final step is the coupling of the synthesized acyl chloride with L-valine in a basic, biphasic solvent system (e.g., dichloromethane and aqueous NaOH) to yield the final product. wikipedia.orgmdpi.com

This modular approach allows for the incorporation of various substituents. Researchers have proposed replacing the bromine atom with other groups like fluorine, iodine, trifluoromethyl, or nitro groups to further explore the structure-activity relationship. mdpi.com The choice of substituent is often guided by a desire to modify lipophilicity; for instance, bromine was chosen as a replacement for chlorine to increase the lipophilic character of the molecule. mdpi.com

Table 2: Synthesis Yields for a Bromine-Substituted Analogue

Data derived from the synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its subsequent cyclization product. mdpi.com

StepReactantsProductYield (%)
N-AcylationL-valine, 4-[(4-bromophenyl)sulfonyl]benzoyl chloride2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid94%
Cyclodehydration2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one90%

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete structural assignment of ((3-Chloro-4-fluorophenyl)sulfonyl)valine can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms within the molecule. The expected signals for this compound can be predicted based on the distinct molecular fragments: the valine moiety and the 3-chloro-4-fluorophenyl group.

Valine Moiety: The valine portion will exhibit characteristic signals. The α-proton (CH) adjacent to the nitrogen and carbonyl groups is expected to appear as a doublet. The β-proton (CH) of the isopropyl group will likely be a multiplet, coupled to both the α-proton and the two diastereotopic methyl groups. These two methyl groups (CH₃) will each present as a doublet.

Aromatic Moiety: The 3-chloro-4-fluorophenyl group will display a complex splitting pattern in the aromatic region of the spectrum due to the coupling between the remaining aromatic protons and the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical shifts of each unique carbon atom, providing a map of the carbon skeleton.

Valine Moiety: Signals corresponding to the carboxyl carbon (C=O), the α-carbon, the β-carbon, and the two non-equivalent methyl carbons of the valine residue are anticipated.

Aromatic Moiety: The six carbon atoms of the phenyl ring will give rise to distinct signals, with their chemical shifts influenced by the electron-withdrawing sulfonyl group and the halogen substituents. The carbon atoms directly bonded to chlorine and fluorine will show characteristic shifts.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignments. COSY experiments establish proton-proton coupling networks, confirming the connectivity within the valine and aromatic systems. HSQC correlates directly bonded proton and carbon atoms, providing definitive C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous N-arylsulfonyl amino acids and substituted benzene (B151609) derivatives.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Valine - COOH-~175
Valine - α-CH~4.0 (d)~60
Valine - β-CH~2.2 (m)~30
Valine - γ-CH₃~1.0 (d)~19
Valine - γ'-CH₃~0.9 (d)~18
Aromatic - C1 (C-S)-~138
Aromatic - C2/C6~7.8-8.0 (m)~128-130
Aromatic - C3 (C-Cl)-~135
Aromatic - C4 (C-F)-~165 (d, ¹JCF)
Aromatic - C5~7.4 (t)~118 (d, ²JCF)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

Molecular Ion: The expected molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) would correspond to the molecular formula C₁₁H₁₃ClFNO₄S.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion. The fragmentation patterns are predictable based on the structure, with common cleavage points being the bonds of the sulfonyl group and the amino acid backbone. Expected fragmentation pathways include:

Loss of the valine moiety.

Cleavage of the C-S bond, separating the phenyl and sulfonylvaline parts.

Decarboxylation of the valine residue.

Loss of the isopropyl group from the valine side chain.

The analysis of these fragment ions allows for the confirmation of the connectivity of the different structural units of the molecule. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment DescriptionPredicted m/z (Positive Ion Mode)
[M+H]⁺ (Protonated Molecule)Calculated exact mass
[M+H - COOH]⁺[M+H]⁺ - 45.00
[3-Chloro-4-fluorophenylsulfonyl]⁺~208.95
[Valine - H]⁺~116.07

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the sulfonamide.

O-H Stretch: A broad absorption band in the range of 2500-3300 cm⁻¹ from the carboxylic acid O-H group.

C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ due to the carbonyl group of the carboxylic acid.

S=O Stretches: Two strong characteristic peaks for the sulfonyl group (SO₂) are expected, one for the asymmetric stretch (around 1330-1370 cm⁻¹) and one for the symmetric stretch (around 1140-1180 cm⁻¹).

Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region.

C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
N-H (Sulfonamide)3200 - 3400
C=O (Carboxylic Acid)1700 - 1725
S=O (Asymmetric)1330 - 1370
S=O (Symmetric)1140 - 1180
Aromatic C=C1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily due to the aromatic ring. The presence of the sulfonyl group and the halogen substituents will influence the wavelength of maximum absorption (λmax). The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the benzene ring. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.netpharmahealthsciences.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating enantiomers.

Purity Assessment: A reversed-phase HPLC method would be developed to assess the chemical purity of this compound. A C18 column would typically be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection would be performed using a UV detector, monitoring at a wavelength where the aromatic chromophore absorbs significantly. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. tandfonline.com

Enantiomeric Excess Determination: Since the starting material, valine, is chiral, it is essential to determine the enantiomeric excess (e.e.) of the final product. This is achieved using chiral HPLC. A specialized chiral stationary phase (CSP) would be employed to separate the two enantiomers of this compound. The mobile phase would be optimized to achieve baseline separation of the enantiomeric peaks. The e.e. is then calculated from the relative peak areas of the two enantiomers. tandfonline.comrsc.orgresearchgate.netsigmaaldrich.comphenomenex.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, provided that suitable single crystals can be grown. This technique would provide precise information on bond lengths, bond angles, and torsion angles of this compound.

Furthermore, the crystal structure would reveal the intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid and sulfonamide groups of adjacent molecules) and other non-covalent interactions, which dictate the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound. wustl.edunih.gov

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the molecule's preferred three-dimensional arrangement.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ((3-Chloro-4-fluorophenyl)sulfonyl)valine, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine its optimized molecular geometry and vibrational frequencies. researchgate.netsci-hub.seresearchgate.net These calculations help in understanding the molecule's stability and the nature of its chemical bonds. The thermochemical properties of similar structures have been calculated in different temperatures and solvent media to see the effects of changing physical conditions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. biointerfaceresearch.com The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), indicating sites for nucleophilic attack. biointerfaceresearch.comresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the carboxylic acid, and positive potential near the hydrogen atoms. biointerfaceresearch.comresearchgate.net This information is crucial for understanding how the molecule might interact with biological targets.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on a static molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a view of the conformational flexibility of this compound. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a protein.

Ligand-Based and Structure-Based Drug Design Principles

The design of molecules like this compound is often guided by ligand-based and structure-based drug design principles. In ligand-based design, the structure of known active molecules is used to guide the design of new compounds. In structure-based design, the three-dimensional structure of the biological target (e.g., an enzyme) is used to design molecules that can bind to it with high affinity and selectivity.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.info This method is extensively used to predict the binding mode and affinity of small molecules like this compound to a protein target.

Prediction of Binding Modes and Interaction Energies (e.g., with MAO-B enzyme, EGFR, DPP-4)

Molecular docking studies have been instrumental in evaluating the potential of various compounds as inhibitors for enzymes like Monoamine Oxidase B (MAO-B), Epidermal Growth Factor Receptor (EGFR), and Dipeptidyl Peptidase-4 (DPP-4).

MAO-B Enzyme: MAO-B is a key target in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. usd.edu Molecular docking studies of compounds similar to this compound have shown that interactions with key amino acid residues, such as Tyr398 and Tyr435, are important for inhibitory activity. nih.gov The binding energies from these studies provide a quantitative measure of the binding affinity. For instance, some fluorinated compounds have shown better binding affinity than existing MAO-B inhibitors. usd.edu

EGFR: The Epidermal Growth Factor Receptor is a target in cancer therapy. dovepress.com Docking studies of various inhibitors into the EGFR active site (PDB ID: 1M17) have revealed key binding interactions. dovepress.comresearchgate.net For example, the 4-fluorophenyl moiety has been identified as a key part of several potent EGFR inhibitors. dovepress.com

DPP-4: DPP-4 inhibitors are used in the treatment of type 2 diabetes. mdpi.comnih.gov Molecular docking studies have been used to identify novel DPP-4 inhibitors by predicting their binding modes within the enzyme's active site. mdpi.comrsc.org These studies often use the 3D crystal structure of DPP-4 (e.g., PDB code 3G0B) with a known inhibitor like alogliptin (B1666894) as a reference. nih.gov

The following table summarizes hypothetical binding energies for this compound with these enzymes, based on findings for structurally related molecules.

Target EnzymePDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
MAO-B 2V5Z-9.5 to -11.0Tyr398, Tyr435, Ile199
EGFR 1M17-8.0 to -10.0Met793, Leu718, Cys797
DPP-4 3G0B-7.5 to -9.5Arg125, Ser630, Tyr662

Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

The interaction profile of this compound with a biological target, such as an enzyme's active site, is governed by a combination of non-covalent forces.

Hydrogen Bonding: The molecule possesses several functional groups capable of participating in hydrogen bonds, which are critical for molecular recognition and binding affinity.

The sulfonamide group (-SO₂NH-) is a key player, with the oxygen atoms acting as hydrogen bond acceptors and the nitrogen-bound hydrogen acting as a donor.

The carboxylic acid group of the valine moiety (-COOH) is also a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both oxygen atoms).

These interactions are directional and play a significant role in the specific orientation of the compound within a binding pocket. For instance, in many sulfonamide-based enzyme inhibitors, the sulfonyl oxygens and the amide proton form critical hydrogen bonds with residues in the active site. biointerfaceresearch.com

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar groups to aggregate in an aqueous environment.

The 3-chloro-4-fluorophenyl ring is the primary hydrophobic region of the molecule. The chlorine and fluorine substituents further enhance its lipophilic character.

The isopropyl side chain of the valine residue is also a significant nonpolar group.

Electrostatic Interactions: These arise from the distribution of charge within the molecule.

The electronegative oxygen, nitrogen, chlorine, and fluorine atoms create a distinct electrostatic potential surface. The sulfonyl group, in particular, has a significant partial negative charge on the oxygen atoms.

Molecular electrostatic potential (MEP) surface analysis can reveal regions of positive and negative potential, predicting how the molecule will interact with charged or polar residues in a target protein. biointerfaceresearch.com The interaction between the sulfonamide's negatively polarized oxygens and positively charged entities, like a zinc ion in the active site of metalloenzymes (e.g., carbonic anhydrases), is a classic example of a critical electrostatic interaction for this class of compounds. rsc.org

Table 1: Summary of Potential Intermolecular Interactions for this compound

Interaction Type Key Functional Groups Involved Potential Interacting Partners in a Protein
Hydrogen Bond Donor Sulfonamide (-NH-), Carboxylic Acid (-OH) Aspartate, Glutamate, Serine, Threonine, Histidine, Main-chain Carbonyls
Hydrogen Bond Acceptor Sulfonyl (-SO₂-), Carboxylic Acid (=O) Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine, Main-chain Amides
Hydrophobic Interactions 3-Chloro-4-fluorophenyl ring, Valine isopropyl group Alanine (B10760859), Valine, Leucine (B10760876), Isoleucine, Phenylalanine, Tryptophan, Proline
Electrostatic Interactions Sulfonyl group, Halogens (Cl, F), Carboxylic Acid Charged residues (Arg, Lys, Asp, Glu), Metal ions (e.g., Zn²⁺)

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of molecules like sulfonamide derivatives, QSAR can be a powerful tool for predicting the activity of new analogs and optimizing lead compounds. nih.govnih.gov

The development of a QSAR model for a series of compounds related to this compound would involve several key steps:

Data Set Assembly: A collection of structurally similar compounds with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values against a specific target) is required. nih.gov

Descriptor Calculation: For each molecule in the dataset, a variety of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecular structure.

Model Building: Statistical techniques are employed to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR) and more advanced machine learning approaches like Artificial Neural Networks (ANN). nih.govresearchgate.net

Model Validation: The predictive power of the resulting model is rigorously tested to ensure it is robust and not a result of chance correlation. nih.gov

For instance, a QSAR study on sulfonamide-based inhibitors might reveal that increased hydrophobicity on the phenyl ring and the presence of a hydrogen bond donor at a specific position are positively correlated with inhibitory potency. nih.gov

The selection of appropriate descriptors is fundamental to building a meaningful QSAR model. These can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D structure (e.g., connectivity indices, counts of specific atom types or functional groups).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., steric parameters like molecular volume, electronic parameters like dipole moment, and spatial descriptors from methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)). nih.govnih.gov

Statistical Validation is crucial to assess the model's reliability and predictive ability. Key statistical metrics include:

Coefficient of Determination (R²): Measures how well the model fits the training data. An R² value close to 1.0 indicates a good fit. nih.gov

Leave-One-Out Cross-Validation Coefficient (Q²): A measure of the model's internal predictive ability. A Q² value greater than 0.5 is generally considered indicative of a robust model. nih.gov

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model's creation. This is the most stringent test of a QSAR model's utility. researchgate.net

Table 2: Common Descriptors and Validation Metrics in QSAR

Category Examples
Molecular Descriptors
Physicochemical LogP (lipophilicity), Molar Refractivity (MR), Dipole Moment
Topological Wiener Index, Kier & Hall Connectivity Indices
Quantum Chemical HOMO/LUMO energies, Mulliken charges
3D (CoMFA/CoMSIA) Steric fields, Electrostatic fields, Hydrophobic fields
Validation Metrics
Internal Validation R² (Coefficient of Determination), Q² (Cross-validated R²)
External Validation R²_pred (Predictive R² for the external test set)

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. It defines the arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups.

For a molecule like this compound, a pharmacophore model could be generated based on its structure and known interactions, or derived from a set of active, structurally similar compounds. A typical pharmacophore might include:

A hydrophobic/aromatic feature corresponding to the 3-chloro-4-fluorophenyl ring.

One or two hydrogen bond acceptor features from the sulfonyl oxygens.

A hydrogen bond donor feature from the sulfonamide N-H group.

A second hydrophobic feature from the valine side chain.

A hydrogen bond donor/acceptor or negative ionizable feature representing the carboxylic acid.

Once developed, this pharmacophore model can be used as a 3D query in virtual screening . Large databases containing millions of chemical compounds can be rapidly searched to identify molecules that match the pharmacophoric features. This in silico technique allows researchers to efficiently filter vast chemical libraries and prioritize a smaller, more manageable number of compounds for experimental testing, significantly accelerating the drug discovery process. rsc.org

Investigation of Molecular Interactions and Biochemical Pathways in Vitro Focus

Exploration of Enzyme Inhibition Mechanisms

The following subsections detail the inhibitory or modulatory effects of analogues and related chemical structures on several key enzymes. Direct experimental data for ((3-Chloro-4-fluorophenyl)sulfonyl)valine is not available in the cited literature; therefore, the analysis relies on structure-activity relationships derived from similar molecules.

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition Studies

Dipeptidyl Peptidase-IV (DPP-4) is a serine protease that plays a crucial role in glucose metabolism, making it a key target for anti-diabetic therapies. oatext.com Its inhibition prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), thereby increasing insulin (B600854) secretion in a glucose-dependent manner. oatext.comnih.gov

While direct studies on this compound are not present in the reviewed literature, research into peptide-based DPP-4 inhibitors highlights characteristics relevant to its structure. The inhibitory activity of peptides is often linked to their size and amino acid sequence, particularly the presence of a hydrophobic N-terminal amino acid. researchgate.netnih.gov Valine, being a hydrophobic amino acid, is a favorable component in such inhibitors. For instance, various food-derived peptides containing hydrophobic amino acids have demonstrated DPP-4 inhibitory potential. nih.gov The efficacy of these inhibitors is rooted in their ability to interact with the active site of the DPP-4 enzyme. researchgate.net

Table 1: In Vitro DPP-4 Inhibitory Activity of Select Peptide Analogues
Compound/PeptideSource/TypeInhibitory Concentration (IC50)Reference
LPFAWalnut Protein Hydrolysate267.9 ± 7.2 µM (in situ) nih.gov
VPFWAWalnut Protein Hydrolysate325.0 ± 8.4 µM (in situ) nih.gov
WGLPWalnut Protein Hydrolysate350.9 ± 8.3 µM (in situ) nih.gov
SitagliptinStandard Drug0.73 µM mdpi.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Modulation

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, is implicated in the development of various cancers. researchgate.net Small molecule inhibitors of EGFR tyrosine kinase (EGFR-TKIs) act by competing with ATP at the intracellular binding site, thereby blocking downstream signaling pathways that promote tumor cell proliferation. researchgate.netnih.gov

The this compound structure contains a sulfonyl group, a feature present in some classes of kinase inhibitors. For example, studies on vinyl sulfone derivatives have identified potent EGFR-TK inhibitors. semanticscholar.orgnih.gov One such compound, designated VF16, exhibited an IC50 value of 7.85 ± 0.88 nM against EGFR-TK, demonstrating that the sulfone motif can be part of a highly active pharmacophore. semanticscholar.orgnih.gov The quinazoline (B50416) scaffold is also common in many clinically approved EGFR-TKIs. nih.gov While structurally distinct, the broader principle of targeting the EGFR active site with varied chemical scaffolds is well-established.

Monoamine Oxidase-B (MAO-B) Enzyme Interaction Studies

Monoamine Oxidase-B (MAO-B) is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine (B1211576). usd.edu Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. usd.edu

The chemical structure of this compound is highly relevant to known MAO-B inhibitors. The presence of a halogenated phenyl ring is a common feature in potent inhibitors. Studies have shown that fluorine and chlorine substitutions on phenyl rings can significantly enhance MAO-B inhibitory activity. mdpi.com For instance, a fluorine-containing chalcone (B49325) derivative showed an IC50 of 0.053 µM, and its cyclized pyrazoline form (EH7) had an IC50 of 0.063 µM. mdpi.com Similarly, a chloro-substituted pyrazoline (EH6) had an IC50 of 0.40 µM. mdpi.com Computational studies have also suggested that derivatives with sulfonamide and trifluoride groups can exhibit strong binding affinity to the MAO-B active site. usd.edu The combination of a sulfonamide-like group and a chloro-fluoro substituted phenyl ring in the title compound aligns with structural motifs known to confer potent, selective, and reversible MAO-B inhibition. nih.gov

Table 2: In Vitro MAO-B Inhibitory Activity of Compounds with Related Structural Motifs
CompoundKey Structural MotifInhibitory Concentration (IC50)Inhibition TypeReference
EH7Fluorophenyl Pyrazoline0.063 µMReversible, Competitive (Ki = 0.034 µM) mdpi.com
EH6Chlorophenyl Pyrazoline0.40 µMNot Specified mdpi.com
Compound S53-Chlorophenyl Pyridazinone0.203 µMReversible, Competitive (Ki = 0.155 µM) nih.gov
Safinamide Derivative (35)N-(3-chlorobenzyl)Not Specified (Potent)Not Specified nih.gov

Cyclooxygenase (COX) Enzyme Interactions

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation, pain, and fever. nih.govyoutube.com The active site of both enzymes is a long hydrophobic channel. Although no direct studies link this compound or closely related N-arylsulfonyl amino acids to COX inhibition in the available literature, the general chemical properties of the compound—possessing both hydrophobic (phenyl ring, valine side chain) and polar (sulfonyl, carboxyl) groups—are features common to many enzyme inhibitors that interact with such channels.

Human Equilibrative Nucleoside Transporter (ENT) Inhibition

Human Equilibrative Nucleoside Transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes. nih.gov This transport is crucial for nucleotide synthesis and for regulating adenosine (B11128) signaling. nih.govnih.gov As such, ENTs are targets for various drugs, including nucleoside analogues used in cancer and viral therapies. nih.gov The primary isoform, hENT1, is the most well-characterized. nih.gov There is currently no published in vitro data to suggest that compounds with the this compound scaffold are inhibitors of human ENTs.

V600E-BRAF Kinase Inhibitory Effect

The BRAF kinase is a component of the RAS-RAF-MEK-ERK signaling pathway, and the V600E mutation results in a constitutively active kinase that drives proliferation in various cancers, particularly melanoma. researchgate.netnih.gov The development of potent inhibitors against V600E-BRAF is a major focus of targeted cancer therapy. nih.govmdpi.com

The arylsulfonamide motif, which is structurally analogous to the arylsulfonyl group in this compound, is a key feature in a potent series of V600E-BRAF inhibitors. nih.govresearchgate.net Studies have shown that compounds incorporating an arylsulfonamide headgroup, often with ortho-fluorine substitution relative to the sulfonamide nitrogen, exhibit excellent inhibitory activity in both enzymatic and cellular assays. nih.govresearchgate.net For example, an early lead compound from this class, thiazole (B1198619) 1, showed potent inhibition of V600E-BRAF kinase. researchgate.net The sulfonamide group plays a critical role in binding to the kinase active site. This establishes a strong rationale for the potential of compounds with the N-arylsulfonyl scaffold to interact with and inhibit V600E-BRAF. nih.gov

Table 3: V600E-BRAF Inhibitory Activity of Compounds with Related Structural Motifs
Compound Class/ExampleKey Structural MotifReported ActivityReference
Arylsulfonamide Thiazole SeriesArylsulfonamide headgroup, ortho-fluorinePotent kinase inhibition nih.govresearchgate.net
Compound 10Propylamine-linked sulfonamideIC50 = 0.490 µM researchgate.net
Compound 53 (GSK)Benzamide headgroup (for comparison)IC50 = 9 nM researchgate.net
SorafenibStandard Type II InhibitorIC50 = 0.814 µM researchgate.net

Receptor Binding Profiling and Ligand-Target Engagement (in vitro)

Currently, specific data from in vitro receptor binding assays for this compound are not available in the public domain. Profiling this compound across a broad panel of receptors, enzymes, and ion channels is a crucial next step to identify its primary molecular targets and potential off-target interactions. Such studies would typically involve competitive binding assays using radiolabeled ligands to determine the binding affinity (Ki) of the compound for various receptors. Without this foundational data, the specific molecular targets of this compound remain unknown.

Assessment of Biological Activity Profiles in Cellular Models (In Vitro)

While direct studies on the antimicrobial properties of this compound are not yet reported, research on structurally related compounds provides a basis for potential activity. For instance, derivatives of N-acyl-L-valine containing different halogenated phenylsulfonyl moieties have been synthesized and evaluated for their antimicrobial effects. One such study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine demonstrated activity against certain bacterial strains. Similarly, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, another valine derivative, has shown antimicrobial activity against Gram-positive bacteria. mdpi.com These findings suggest that the this compound scaffold may possess antimicrobial properties, warranting direct investigation against a panel of clinically relevant bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Structurally Related Valine Derivatives

CompoundTarget OrganismActivity (MIC)
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valineData not specifiedActive
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidGram-positive bacteriaModerate activity

MIC: Minimum Inhibitory Concentration. Data is indicative of the potential of the compound class and not of this compound itself.

The potential for this compound to modulate antioxidant pathways has been inferred from studies on analogous compounds. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been assessed for their antioxidant capacity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. mdpi.com These studies provide a rationale for evaluating this compound in similar in vitro antioxidant models. Future research should aim to quantify its ability to scavenge free radicals and to investigate its effects on cellular antioxidant enzymes and pathways, such as the Nrf2-ARE pathway, in cellular models under oxidative stress.

The neuropharmacological profile of this compound in cellular systems is an area of active interest, though specific data is currently lacking. A conference abstract has mentioned the study of neuropharmacological activity of new l-valine (B1682139) peptidomimetics in both in vitro and in vivo models, but detailed results for specific compounds are not provided. researchgate.net To characterize the neuropharmacological effects of this compound, it would be necessary to conduct in vitro assays using neuronal cell lines or primary neuronal cultures. These studies could assess its impact on neuronal viability, neurotransmitter uptake and release, and its interaction with key neuronal receptors and signaling pathways.

There is no specific information available regarding the cellular uptake and distribution mechanisms of this compound. To understand its bioavailability at the cellular level, in vitro studies using cell monolayers, such as Caco-2 cells, would be required. Such experiments can elucidate whether the compound is passively diffused or actively transported across the cell membrane. Techniques like fluorescence microscopy, using a labeled version of the compound, or mass spectrometry could be employed to visualize and quantify its intracellular accumulation and distribution.

Mechanistic Studies of Biological Responses (In Vitro)

Elucidating the mechanism of action of this compound at the molecular level is pending the results of initial screening and activity profiling. Once a reproducible biological effect is identified in cellular models, mechanistic studies can be designed. For example, if the compound shows significant antimicrobial activity, subsequent studies would focus on identifying its bacterial target, such as enzymes involved in cell wall synthesis or DNA replication. Similarly, if antioxidant or neuropharmacological effects are observed, downstream signaling pathways and target proteins would be investigated using techniques like Western blotting, qPCR, and enzyme activity assays to unravel its precise mechanism of action.

Elucidation of Molecular Targets and Pathways

There is currently no available research that identifies the specific molecular targets of this compound. In vitro studies, which are fundamental to understanding a compound's mechanism of action, have not been published. Such studies would typically involve screening the compound against a panel of known biological targets, such as enzymes or receptors, to identify any potential interactions. Without this foundational research, the biochemical pathways that may be modulated by this compound remain unknown.

Kinetic Characterization of Ligand-Target Interactions

Consistent with the absence of identified molecular targets, there is a complete lack of data on the kinetic characterization of this compound's interactions with any biological molecules. Key kinetic parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the association (kon) and dissociation (koff) rate constants, have not been determined. This information is critical for quantifying the affinity and binding dynamics of a ligand to its target, and its absence precludes any detailed discussion of the compound's potential efficacy or mechanism of action at a molecular level.

Further research, including initial in vitro screening and subsequent detailed kinetic studies, is required to elucidate the pharmacological profile of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Identification of Key Structural Features Influencing Molecular Interactions

The molecular architecture of ((3-Chloro-4-fluorophenyl)sulfonyl)valine is comprised of three key moieties: the halogenated phenyl ring, the sulfonyl linker, and the valine residue. Each of these components plays a critical role in defining the compound's interactions with biological targets.

The presence and positioning of halogen atoms on the phenyl ring are significant determinants of the compound's activity. The 3-chloro and 4-fluoro substitutions on the phenyl ring of the parent compound create a specific electronic and steric profile that influences its binding affinity and selectivity.

Research on related structures, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, highlights the importance of the halogen type and its position. Replacing a chlorine atom with a more lipophilic bromine atom was shown to increase the hydrophobic character of the molecule. mdpi.com This modification can be advantageous, as increased hydrophobicity has been correlated with enhanced antimicrobial effects in some series of compounds. mdpi.com However, an excessive increase in lipophilicity might lead to lower water solubility, which could be detrimental to bioavailability. mdpi.com

Studies on other halogenated compounds have also demonstrated that the position of the substituent is crucial. For instance, in a series of 2-picolinic acid derivatives, substitutions at the 2 and 4 positions of a phenyl ring resulted in superior inhibitory activity compared to substitutions at the 3 position. mdpi.com This suggests that the spatial arrangement of the halogen atoms on the aromatic ring in this compound is likely optimized for interaction with its biological target. The electron-withdrawing nature of chlorine and fluorine can also influence the electronic distribution of the entire molecule, affecting its ability to form non-covalent interactions such as dipole-dipole and quadrupole interactions with a target protein.

Halogen SubstitutionImpact on PropertiesReference
ChlorineContributes to a specific electronic and steric profile.N/A
BromineIncreases lipophilicity, potentially enhancing antimicrobial activity but may decrease water solubility. mdpi.com
FluorineInfluences electronic distribution and potential for non-covalent interactions.N/A

The sulfonyl group (-SO2-) in this compound serves a dual purpose. Structurally, it acts as a stable and rigid linker connecting the phenyl ring to the valine amino acid. This rigidity can help to hold the two terminal groups in a specific conformation, which is often crucial for effective binding to a biological target.

Functionally, the sulfonyl group is a key pharmacophoric element. Its oxygen atoms are capable of acting as hydrogen bond acceptors, which can facilitate strong interactions with amino acid residues in a protein's binding pocket. researchgate.netnih.gov The introduction of a sulfonyl group can also modulate the physicochemical properties of a molecule, such as its polarity and solubility. researchgate.netnih.gov In some cases, the polar nature of the sulfonyl group can help to reduce unwanted activities, such as hERG channel inhibition. researchgate.net Furthermore, the sulfonyl group is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life. researchgate.net

The sulfonyl moiety's structural and electronic properties are similar to other important functional groups like carbonyl and carboxyl groups, allowing it to act as a bioisostere, maintaining or improving biological activity while potentially modifying other properties. researchgate.net

The valine component of the molecule introduces a chiral center, meaning it exists as two non-superimposable mirror images (enantiomers), L-valine (B1682139) and D-valine. The specific stereochemistry (chirality) of the valine residue is critical for biological activity. The three-dimensional arrangement of the atoms at this chiral center dictates how the molecule fits into a binding site. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, with one enantiomer often being much more potent than the other. researchgate.net

The isopropyl side chain of the valine residue also contributes to the molecule's interaction profile through steric and hydrophobic interactions. Modifications to this side chain would be expected to have a significant impact on activity. For instance, replacing the isopropyl group with larger or smaller, more or less hydrophobic, or differently shaped groups would alter the way the molecule interacts with its target. Studies on related amino acid-derived compounds have shown that even subtle changes in the amino acid side chain can lead to substantial differences in biological effect. nih.govnih.gov

Mapping Structure to Biological Response (In Vitro)

The in vitro biological activity of this compound and its analogs is a direct consequence of the structural features discussed above. The combined electronic and steric effects of the 3-chloro and 4-fluoro substituents, the hydrogen bonding capacity of the sulfonyl group, and the specific chirality and hydrophobicity of the valine residue all contribute to the molecule's affinity and efficacy at its biological target.

For example, in a series of dopamine (B1211576) transporter (DAT) inhibitors, the potency of the compounds was found to be highly dependent on the specific substitutions on the aromatic rings. nih.gov Similarly, in a study of N-acyl-α-amino acids, the nature of the halogen atom on the phenylsulfonyl moiety influenced the antimicrobial and antibiofilm activity. mdpi.com A search of the ChEMBL database for compounds with a 1-bromo-4-(phenylsulfonyl)benzene (B1266061) scaffold revealed a wide range of minimum inhibitory concentration (MIC) values, indicating that the nature of the substituent attached to this scaffold is very important for the potency of the antimicrobial effect. mdpi.com

The following table summarizes the key structural features and their likely contribution to the in vitro biological response of this compound.

Structural FeatureContribution to In Vitro Biological Response
3-Chloro, 4-Fluoro Phenyl RingModulates binding affinity and selectivity through specific electronic and steric interactions.
Sulfonyl LinkerProvides a rigid scaffold and acts as a hydrogen bond acceptor, enhancing binding to the target.
L-Valine ResidueIntroduces critical chirality for specific receptor recognition and provides hydrophobic interactions via its isopropyl side chain.

Conformational Analysis and its Correlation with Activity

The biological activity of a flexible molecule like this compound is not only dependent on its static structure but also on its conformational flexibility. The molecule can adopt various shapes or conformations due to rotation around its single bonds. However, it is generally accepted that a molecule must adopt a specific "bioactive conformation" to bind effectively to its biological target.

Designing for Enhanced Selectivity Towards Specific Targets

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. Starting from a scaffold like this compound, several strategies can be employed to enhance selectivity.

One approach is to exploit subtle differences in the amino acid sequences of the target and off-target binding sites. By introducing chemical modifications that create favorable interactions with the target protein but unfavorable (e.g., steric clashes) or no interactions with off-target proteins, selectivity can be improved. For example, modifying the substitution pattern on the phenyl ring or altering the valine side chain could lead to enhanced selectivity.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for designing selective inhibitors. nih.govnih.gov By visualizing how the parent compound binds to its target, medicinal chemists can identify opportunities to introduce new functional groups that will form specific interactions with the target, thereby increasing both potency and selectivity. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery. arxiv.org

Perspectives and Future Research Directions

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of N-acylsulfonamide derivatives, including sulfonylated amino acids, is a well-established area of organic chemistry. nih.gov However, the creation of more complex and diverse analogues of ((3-Chloro-4-fluorophenyl)sulfonyl)valine necessitates the adoption of advanced and efficient synthetic methodologies. Future research should focus on moving beyond traditional amine-sulfonyl chloride reactions, which can have limitations. nih.gov

Synthetic StrategyPotential Advantages for this compound Analogues
One-Pot Multicomponent Reactions (MCRs)Rapid generation of diverse chemical libraries, increased efficiency. scitechdaily.com
Solid-Phase SynthesisAmenable to high-throughput and combinatorial synthesis.
Novel Catalytic SystemsGreener reaction conditions, improved yields, and broader substrate scope. acs.org
Sulfur Dioxide InsertionEffective for the synthesis of various functionalized sulfonamides. thieme-connect.com
Ultrasound-Assisted SynthesisAccelerated reaction times and improved yields. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.gov For this compound, these computational tools can be leveraged to accelerate the design-make-test-analyze cycle. researchgate.net Generative AI models, such as recurrent neural networks (RNNs), can be trained on existing libraries of sulfonamides and their biological activities to design novel analogues with predicted high potency and desirable pharmacokinetic properties. nih.gov

AI/ML ApplicationRelevance to this compound Research
Generative ModelsDe novo design of novel analogues with optimized properties. nih.gov
QSAR ModelingPrediction of biological activity and prioritization of synthetic targets. nih.gov
Synthesis PredictionOptimization of synthetic routes and prediction of reaction outcomes. scitechdaily.com
Active LearningEfficiently guides experimental design to maximize information gain. nih.gov

Exploration of Novel Biological Targets for Sulfonyl Valine Derivatives

The sulfonamide functional group is a key pharmacophore present in a wide array of approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. unar.ac.idopenaccesspub.org While the biological activity of this compound itself is not extensively documented in publicly available literature, its structural motifs suggest several potential avenues for exploration.

Future research should aim to screen this compound and its derivatives against a broad panel of biological targets. Given the prevalence of sulfonamides as enzyme inhibitors, particular attention should be paid to families such as carbonic anhydrases, which are implicated in cancer and glaucoma. nih.gov Other potential targets include kinases, which are central to many signaling pathways involved in cancer and inflammation, and proteases. nih.gov The amino acid component suggests potential interactions with enzymes involved in amino acid metabolism or transport. For instance, sulfonyl-α-L-amino acids have been investigated as inhibitors of inosine (B1671953) 5ʹ-monophosphate dehydrogenase (IMPDH), a target for antimicrobial therapy. researchgate.net Furthermore, some sulfonamide derivatives have shown potential as NLRP3 inflammasome inhibitors, a target for autoinflammatory diseases. nih.gov

Potential Target ClassRationale for Investigation
Carbonic AnhydrasesCommon target for sulfonamides; implicated in various diseases. nih.gov
Protein KinasesImportant targets in oncology and inflammatory diseases. nih.gov
ProteasesBroad family of enzymes involved in numerous physiological processes.
Amino Acid Metabolism EnzymesThe valine moiety may confer specificity for these targets. researchgate.net
NLRP3 InflammasomeA target for novel anti-inflammatory agents. nih.gov

Mechanistic Investigations at the Molecular Level

A thorough understanding of the mechanism of action at the molecular level is crucial for the rational design and optimization of any bioactive compound. For this compound and its analogues, a key future direction is the detailed elucidation of their interactions with their biological targets.

Molecular docking studies can provide initial insights into the potential binding modes of these compounds within the active sites of target proteins. unar.ac.idnih.gov These computational predictions should then be validated experimentally. X-ray crystallography of ligand-protein complexes can provide high-resolution structural information, revealing the precise atomic interactions that govern binding and activity. This information is invaluable for structure-based drug design, enabling the targeted modification of the compound to enhance potency and selectivity. acs.org Computational methods like Density Functional Theory (DFT) can be used to study the structural and electronic properties of the molecule, further informing on its reactivity and potential interactions. researchgate.netmdpi.com

Application of Bioconjugation Techniques for this compound

Bioconjugation is a powerful strategy to enhance the therapeutic properties of small molecules by linking them to larger entities such as polymers, antibodies, or nanoparticles. pharmiweb.comnih.gov This approach can improve solubility, stability, and pharmacokinetic profiles, and enable targeted delivery to specific tissues or cells. pharmiweb.com

For this compound, the carboxylic acid group of the valine moiety provides a convenient handle for conjugation. Future research could explore the synthesis of bioconjugates to improve its potential therapeutic efficacy. For example, conjugation to a biocompatible polymer like polyethylene (B3416737) glycol (PEG) could increase its circulation half-life. Linking the compound to a tumor-targeting antibody could create an antibody-drug conjugate (ADC) for cancer therapy. Furthermore, incorporation into nanoparticle-based delivery systems could enhance its bioavailability and allow for controlled release. creative-biolabs.com These strategies aim to create prodrugs or targeted therapies that can improve the therapeutic index by increasing drug concentration at the site of action while minimizing systemic exposure. nih.gov

Bioconjugation StrategyPotential Benefit for this compound
Polymer Conjugation (e.g., PEGylation)Improved solubility, stability, and pharmacokinetic profile. nih.gov
Antibody-Drug Conjugates (ADCs)Targeted delivery to specific cell types (e.g., cancer cells). creative-biolabs.com
Nanoparticle FormulationEnhanced bioavailability and controlled drug release. creative-biolabs.com
Peptide ConjugationImproved cell penetration and targeting. pharmiweb.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ((3-Chloro-4-fluorophenyl)sulfonyl)valine, and how can reaction conditions be optimized?

  • Methodology : The sulfonyl group can be introduced via chlorosulfonation of the 3-chloro-4-fluorophenyl precursor using ClSO₃H, followed by coupling with valine. Key parameters include temperature control (20–40°C), stoichiometric equivalents of ClSO₃H (1.2–1.5 eq.), and reaction time (2–4 hours) to maximize yield while minimizing byproducts . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm sulfonyl linkage (δ ~3.5–4.0 ppm for valine CH₂) and aromatic protons (δ ~7.2–7.8 ppm for substituted phenyl).
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) for sulfonyl group .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
    • Cross-Validation : Compare data with structurally analogous compounds, such as N-acyl α-amino acids with sulfonyl substituents .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Quantify via UV-Vis spectroscopy at λmax (~260 nm for aromatic systems).
  • Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24–48 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. What experimental design strategies are critical for resolving contradictions in spectral data or crystallographic refinement of this compound?

  • Approach :

  • Crystallography : Use SHELXL for refinement, particularly for resolving disorder in the sulfonyl or phenyl groups. High-resolution data (d-spacing <1 Å) and twinning detection (via Hooft parameter) are essential .
  • Data Contradictions : If NMR signals overlap, employ 2D techniques (COSY, HSQC) or dynamic NMR at variable temperatures. Cross-reference with computational methods (DFT for predicted chemical shifts) .

Q. How can researchers evaluate the pharmacological activity of this compound while addressing potential assay interference?

  • Methodology :

  • Antibacterial Assays : Use microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., valine alone) to isolate sulfonyl-phenyl contributions .
  • Antioxidant Activity : Employ DPPH/ABTS radical scavenging assays. Normalize activity against reference compounds (e.g., ascorbic acid) and account for auto-oxidation via time-course studies .
    • Interference Mitigation : Pre-treat samples with Chelex resin to remove metal ions that may catalyze non-specific redox reactions.

Q. What strategies are recommended for optimizing the enantiomeric purity of this compound during synthesis?

  • Methodology :

  • Chiral Resolution : Use L-valine as the starting amino acid. Monitor enantiopurity via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase).
  • Byproduct Control : Avoid racemization by maintaining reaction pH <8 and temperatures <50°C during coupling steps. Confirm configuration via polarimetry ([α]D²⁵ comparison with literature) .

Q. How should researchers design stability studies to assess hydrolytic degradation pathways of this compound?

  • Methodology :

  • Hydrolysis Conditions : Expose the compound to buffers at pH 2–10 (37°C, 72 hours). Quench reactions at intervals and analyze via LC-MS.
  • Degradation Pathways : Identify cleavage products (e.g., free valine, 3-chloro-4-fluorobenzenesulfonic acid) and propose mechanisms (acid/base-catalyzed sulfonamide hydrolysis) .

Methodological Considerations

  • Data Reproducibility : Document all synthetic steps, including exact equivalents, temperatures, and purification details, as per guidelines for independent replication .
  • Ethical Compliance : Dispose of halogenated waste via certified hazardous waste contractors to comply with environmental regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.